molecular formula C10H10F3N3 B11877482 2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine

2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine

Cat. No.: B11877482
M. Wt: 229.20 g/mol
InChI Key: ADZKUSFAISZWRX-UHFFFAOYSA-N
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Description

2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine is a chemical compound that features a trifluoromethyl group attached to an indazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly alter the compound’s chemical and physical properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl trimethylsilane in the presence of a catalyst.

    Attachment of the Ethanamine Side Chain: The ethanamine side chain can be attached through nucleophilic substitution reactions, often using ethylamine or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, electrophiles, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, especially those involving fluorinated compounds.

    Industrial Applications: It may be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanamine
  • 2-(Trifluoromethyl)-imidazo[1,2-a]pyrazine
  • 6-(Trifluoromethyl)imidazo[1,2-a]pyridine

Uniqueness

2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine is unique due to its specific indazole ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.

Properties

Molecular Formula

C10H10F3N3

Molecular Weight

229.20 g/mol

IUPAC Name

2-[6-(trifluoromethyl)-2H-indazol-3-yl]ethanamine

InChI

InChI=1S/C10H10F3N3/c11-10(12,13)6-1-2-7-8(3-4-14)15-16-9(7)5-6/h1-2,5H,3-4,14H2,(H,15,16)

InChI Key

ADZKUSFAISZWRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C=C1C(F)(F)F)CCN

Origin of Product

United States

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